N-(3-chloro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15-6-7-16(13-20(15)22)23-21(25)14-17-5-3-4-12-24(17)29(26,27)19-10-8-18(28-2)9-11-19/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAVBQIYDRODNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | 4-Methoxyphenylsulfonyl chloride, DCM, 0°C | 65–75 |
| Acetamide Coupling | EDC, DMF, RT | 50–60 |
Basic: What analytical methods are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy: Use - and -NMR to verify substituent positions (e.g., sulfonyl group at C2 of piperidine, chloro-methylphenyl on acetamide) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H] at m/z 463.12) .
- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and bond angles (e.g., SHELXL refinement for piperidine ring conformation) .
- HPLC-PDA: Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., IC variability in enzyme inhibition assays) may arise from experimental design differences. Mitigation strategies include:
- Standardized Assay Conditions: Use identical buffer pH, temperature (e.g., 37°C), and substrate concentrations across studies .
- Control Compounds: Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity .
- Statistical Validation: Apply ANOVA or Tukey’s test to compare replicates and identify outliers .
- Structural Confirmation: Re-analyze batch purity via LC-MS to rule out degradation .
Advanced: What computational approaches are recommended to model the compound’s binding interactions with target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on sulfonyl and chloro-methylphenyl interactions with hydrophobic pockets .
- Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess piperidine ring flexibility .
- Free Energy Calculations: Apply MM/GBSA to quantify binding affinity (ΔG) and identify key residues (e.g., Lys123 in kinase targets) .
Q. Table 2: Example Docking Parameters
| Software | Force Field | Grid Box Size |
|---|---|---|
| AutoDock Vina | AMBER | 25 × 25 × 25 Å |
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
Methodological Answer:
Focus on modifying substituents while retaining the core piperidine-sulfonyl-acetamide scaffold:
- Piperidine Substitutions: Introduce methyl or fluorine at C3 to enhance metabolic stability .
- Sulfonyl Group Variations: Test electron-withdrawing groups (e.g., nitro) to modulate target affinity .
- Acetamide Modifications: Replace chloro-methylphenyl with heteroaromatic groups (e.g., pyridyl) for improved solubility .
- In Vitro Screening: Prioritize analogues with >10-fold selectivity over off-target receptors using radioligand binding assays .
Advanced: What crystallographic techniques are optimal for analyzing this compound’s conformational dynamics?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (e.g., methanol/water) and collect data at 100 K using a synchrotron source .
- SHELX Refinement: Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding analysis (e.g., N–H···O interactions) .
- Hirshfeld Surface Analysis: Map intermolecular contacts (e.g., C–Cl···π interactions) using CrystalExplorer .
Figure 1: Example hydrogen-bonding network in the crystal lattice (R_2$$^2(10) motif) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
